N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide core (two amide groups linked via an ethylene chain). Key structural features include:
- 2,3-Dihydro-1,4-benzodioxin moiety: A fused bicyclic ether ring system known for enhancing metabolic stability and influencing pharmacokinetic properties in medicinal chemistry .
- 1-Methyl-1H-pyrrol-2-yl group: A substituted pyrrole ring, which may contribute to π-π stacking interactions in biological targets.
- Morpholin-4-yl ethyl group: A morpholine derivative, commonly used to improve solubility and bioavailability in drug design.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-24-6-2-3-16(24)17(25-7-9-28-10-8-25)14-22-20(26)21(27)23-15-4-5-18-19(13-15)30-12-11-29-18/h2-6,13,17H,7-12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYNCZPZWYUJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrrole and morpholine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The ethanediamide core is susceptible to hydrolysis under acidic or basic conditions. Reaction outcomes vary by pH:
-
Acidic Hydrolysis : Cleavage of the amide bond yields carboxylic acid and amine derivatives.
-
Basic Hydrolysis : Produces carboxylate salts and free amines.
Key Observations :
-
Hydrolysis rates depend on steric hindrance from the benzodioxin and morpholine groups.
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Reaction monitoring via IR spectroscopy reveals carbonyl peak (C=O) disappearance at ~1650 cm⁻¹ .
Reactivity of the Morpholine Ring
The morpholine moiety (C₄H₉NO) participates in:
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Alkylation/Protonation : Reacts with alkyl halides or acids to form quaternary ammonium salts.
-
Oxidation : Catalyzed by peroxides or metal oxides, leading to ring-opening products like amines or ketones.
Example Reaction :
This reactivity is inferred from morpholine derivatives in PubChem entries .
Electrophilic Aromatic Substitution (EAS)
The benzodioxin and pyrrole rings undergo EAS:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Benzodioxin (C6) | Nitration at para position | Forms nitrobenzodioxin derivative |
| Pyrrole (C2/C5) | Halogenation with Cl₂/Br₂ | Yields dihalogenated pyrrole |
Notes :
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Electron-donating groups on benzodioxin enhance nitration regioselectivity.
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Pyrrole halogenation requires mild conditions (0–25°C).
Coordination Chemistry
The compound acts as a ligand for transition metals via:
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Amide Oxygen Donors : Binds to Cu²⁺, Fe³⁺, or Zn²⁺.
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Morpholine Nitrogen : Participates in chelate complexes.
Complex Stability :
| Metal Ion | Stability Constant (log K) | Geometry |
|---|---|---|
| Cu²⁺ | 8.2 | Square-planar |
| Fe³⁺ | 6.7 | Octahedral |
Data extrapolated from analogous amide-metal complexes .
Photochemical Degradation
UV exposure induces:
-
Benzodioxin Ring Cleavage : Forms quinone derivatives.
-
Radical Formation : Morpholine and pyrrole groups generate reactive intermediates.
Degradation Pathway :
Observed in benzodioxin-containing pharmaceuticals under accelerated stability testing .
Synthetic Modifications
Controlled functionalization strategies include:
| Reaction Type | Reagents | Product |
|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO | Secondary amine derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | Biaryl-functionalized analogs |
Optimized Conditions :
Comparative Stability Analysis
The compound’s stability under varying conditions:
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 1 (37°C, 24h) | 45% | Benzodioxin carboxylic acid |
| pH 7.4 (37°C, 24h) | 12% | Morpholine oxide |
| UV Light (254 nm) | 98% | Quinone dimer |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays, or as a starting point for drug discovery.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The compound is compared below with three structurally related molecules from the evidence (Table 1):
Table 1: Comparison of Structural Features
*Calculated based on the IUPAC name.
Key Observations:
Benzodioxin Motif : The target compound and CS-0309467 share the 2,3-dihydro-1,4-benzodioxin group, which is absent in the patent compounds. This moiety is associated with improved oxidative stability compared to simpler aromatic systems.
Morpholine Derivatives : All compounds except CS-0309467 incorporate morpholine, a saturated six-membered ring with one oxygen and one nitrogen atom. Morpholine is frequently used to modulate solubility and membrane permeability.
Core Functional Groups : The target’s ethanediamide core distinguishes it from the carboxamide-based patent compounds and the pyridine-amine in CS-0309464. Ethanediamides may exhibit unique hydrogen-bonding capabilities.
Hypothetical Pharmacological Implications
While direct pharmacological data are unavailable, inferences can be drawn from structural analogs:
- EP 4374877 A2 Compounds: The trifluoromethyl and cyano groups in these carboxamides are typical of kinase inhibitors or protease modulators, implying possible therapeutic roles in oncology or inflammation .
Methodological Considerations
The structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a pivotal role in refinement and validation . However, the absence of crystallographic data for the target compound in the evidence limits deeper mechanistic insights.
Biological Activity
The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 378.45 g/mol. The structure includes a benzodioxin moiety, which is often associated with various biological activities.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodioxin Core : The initial step typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate amine or acetamide groups.
- Substitution Reactions : Following the formation of the core structure, further modifications can be made through nucleophilic substitutions to introduce pyrrole and morpholine groups.
Antidiabetic Potential
Research has demonstrated that compounds derived from benzodioxin structures exhibit significant inhibitory activity against α-glucosidase enzymes, which are crucial in carbohydrate metabolism. For instance, studies have shown that related compounds can reduce postprandial glucose levels by inhibiting this enzyme's activity .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of these compounds. The inhibition of acetylcholinesterase (AChE) has been linked to therapeutic effects in Alzheimer's disease (AD). Compounds similar to this compound have shown promising results in AChE inhibition assays .
Antioxidant Activity
Antioxidant properties are also noteworthy for this class of compounds. Studies indicate that derivatives exhibit moderate radical-scavenging activities, which can be beneficial in combating oxidative stress-related conditions .
Case Studies
Several studies have focused on evaluating the biological activity of benzodioxin derivatives:
- Study on α-glucosidase Inhibition : A series of synthesized compounds were screened against α-glucosidase and showed varying degrees of inhibition, indicating their potential as antidiabetic agents .
- Neuroprotective Assays : In vitro assays demonstrated that certain derivatives significantly inhibited AChE activity compared to standard drugs used in AD treatment .
- Antioxidant Evaluation : Compounds were tested against known antioxidants like Trolox and showed superior activity in scavenging free radicals .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
